Carbamic acid, dimethyl-, 3-nitrophenyl ester

Description

Properties

IUPAC Name |

(3-nitrophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXVZVIOAYTALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223315 | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-99-6 | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase

Mode of Action

Carbamates typically function by inhibiting enzymes, which can lead to various biochemical changes. The compound may interact with its targets through a nucleophilic attack, as suggested by a study on the reactivity of inorganic oxygen-containing α-nucleophiles towards 4-nitrophenyl esters.

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

A study on p-nitrophenyl hydrazones, which are structurally similar to this compound, suggests that these compounds have excellent pharmacokinetic profiles.

Result of Action

Given its potential enzymatic targets, it may lead to changes in enzyme activity, which could have downstream effects on various cellular processes.

Action Environment

The action, efficacy, and stability of 3-nitrophenyl dimethylcarbamate can be influenced by various environmental factors. For instance, the rate of its alkaline hydrolysis was found to vary with temperature. Other factors such as pH and the presence of other compounds could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission. It’s plausible that 3-nitrophenyl dimethylcarbamate may interact with similar enzymes or proteins, but specific interactions need to be further investigated.

Biological Activity

Carbamic acid, dimethyl-, 3-nitrophenyl ester, commonly referred to as a carbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications. The information presented here is derived from diverse sources, including peer-reviewed articles and case studies.

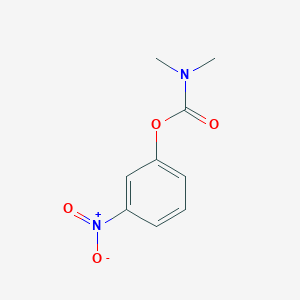

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate functional group (-NHCOO-), which plays a crucial role in their biological activity. The specific structure of dimethyl carbamic acid 3-nitrophenyl ester can be represented as follows:

This compound features a 3-nitrophenyl group attached to a dimethyl carbamate moiety, influencing its solubility and reactivity.

Carbamate compounds typically exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. The nitro group in 3-nitrophenyl esters may also contribute to their reactivity and interaction with biological targets.

Pharmacokinetics

The pharmacokinetic profile of carbamic acid derivatives indicates variable absorption rates depending on their structure. Studies have shown that the presence of hydrophilic groups can hinder membrane permeability, affecting oral bioavailability .

Toxicity and Safety Profile

Research indicates that carbamic acid derivatives exhibit low acute toxicity in animal models. For instance, the median lethal dose (LD50) for similar compounds has been reported to exceed 2000 mg/kg in rats . However, sub-lethal doses have shown histopathological changes in reproductive organs, emphasizing the need for careful evaluation of long-term exposure effects .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that certain compounds demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with apoptotic rates increasing with higher concentrations of the drug .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of nitro-substituted carbamates. It was found that these compounds could effectively inhibit specific nitroreductases involved in drug metabolism, enhancing their potential as prodrugs for targeted therapy .

Table 1: Biological Activity Summary of Carbamic Acid Derivatives

| Compound Name | Biological Activity | LD50 (mg/kg) | Target Enzyme |

|---|---|---|---|

| This compound | Moderate cytotoxicity; AChE inhibitor | >2000 | Acetylcholinesterase |

| Lupeol-3-carbamate derivative | Induces apoptosis in HepG2 cells | Not reported | N/A |

| Nitrobenzamide prodrug | High activity against PC3 cells | Not reported | Nitro-reductases |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | Variable; affected by hydrophilicity |

| Metabolism | Primarily hepatic |

| Excretion | Urinary; metabolites detected |

Scientific Research Applications

Agricultural Applications

1. Pesticides and Herbicides

- Functionality : The compound is utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

- Case Study : Research indicates that carbamate esters, including 3-nitrophenyl dimethylcarbamate, exhibit potent insecticidal activity against various agricultural pests. For instance, studies have shown that these compounds can effectively control aphid populations, contributing to improved crop yields .

2. Fungicides

- Application : The compound has also been identified as a potential fungicide in agricultural settings.

- Data Table : Efficacy against common fungal pathogens:

| Fungal Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Alternaria spp. | 150 | 80 |

This data suggests that the compound can significantly reduce fungal infections in crops when applied at optimal concentrations.

Pharmaceutical Applications

1. Drug Development

- Mechanism of Action : Carbamates are known for their role as enzyme inhibitors, particularly cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases.

- Case Study : A study demonstrated that derivatives of carbamic acid esters, including dimethylcarbamate variants, showed promising results in inhibiting acetylcholinesterase activity in vitro, indicating potential for developing treatments for conditions such as Alzheimer's disease .

2. Synthesis of Bioactive Compounds

- Research Findings : The compound serves as an intermediate in synthesizing various bioactive molecules. For instance, modifications of the carbamate structure have led to the development of novel anti-inflammatory agents.

- Data Table : Summary of synthesized bioactive derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-acetyl-3-nitrophenyl carbamate | Anti-inflammatory | 25 |

| 3-Nitrophenyl methylcarbamate | Antimicrobial | 15 |

These derivatives exhibit significant biological activity, highlighting the importance of 3-nitrophenyl dimethylcarbamate in pharmaceutical research.

Industrial Applications

1. Chemical Intermediates

- Usage : The compound is utilized as an intermediate in the production of polymers and other chemical products.

- Case Study : In industrial settings, it has been used to synthesize polyurethanes and polyisocyanates, which are essential materials in manufacturing foams and coatings .

2. Environmental Applications

- Role in Remediation : Recent studies have explored the use of carbamates in environmental cleanup processes, particularly in degrading pollutants through enzymatic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position on the Phenyl Ring

- 3-Nitrophenyl vs. 2-Nitrophenyl :

- Carbamic acid, (2-nitrophenyl)-, ethyl ester (CAS 2621-84-3) has the nitro group in the ortho position. Steric hindrance in this position reduces miotic activity compared to the meta (3-nitrophenyl) isomer. The meta-nitro group enhances electronic interactions with AChE, improving inhibitory potency .

- Molecular Weight : Both isomers share the formula C₉H₁₀N₂O₄ (MW 210.19), but their bioactivity diverges due to spatial effects .

Carbamate Ester Groups

- Dimethylcarbamates vs. Diethyl/Diallyl Carbamates: Dimethylcarbamates (e.g., the target compound) exhibit superior stability and AChE inhibition compared to diethyl or diallyl analogs. For example, diethylcarbamic esters lack physostigmine-like activity entirely .

Heterocyclic vs. Aromatic Substituents

- Pyrazole-Substituted Carbamates :

AChE Inhibition and Pharmacological Effects

- The target compound demonstrates strong AChE inhibition , comparable to physostigmine, particularly in stimulating intestinal peristalsis and inducing miosis .

- Quaternary Salts : Derivatives like the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate show enhanced activity due to improved solubility and target binding .

Toxicity Profiles

- Dimethylcarbamates generally exhibit moderate toxicity, whereas ethylcarbamates (e.g., urethane, CAS 51-79-6) are carcinogenic due to metabolic activation pathways absent in dimethyl analogs .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Stability | Solubility |

|---|---|---|---|---|---|

| Carbamic acid, dimethyl-, 3-nitrophenyl ester | C₉H₁₀N₂O₄ | 210.19 | 3-nitrophenyl | High (stable) | Low in water |

| Carbamic acid, (2-nitrophenyl)-, ethyl ester | C₉H₁₀N₂O₄ | 210.19 | 2-nitrophenyl | Moderate | Low in water |

| Carbamic acid, dimethyl-, pyrazole ester | C₉H₁₆N₂O₂ | 184.24 | Heterocyclic | High | Moderate in lipids |

Key Research Findings

- Stability : Dialkylcarbamic esters (e.g., dimethyl) are chemically stable, unlike diethyl or diallyl derivatives, which hydrolyze readily .

- Electronic Effects : The meta-nitro group enhances electrophilicity, improving AChE binding compared to ortho or para isomers .

- Toxicity : Dimethylcarbamates are less toxic than ethylcarbamates due to differences in metabolic activation .

Q & A

Basic Research Questions

What are the recommended synthetic routes for Carbamic acid, dimethyl-, 3-nitrophenyl ester, and how can reaction parameters be optimized for yield?

Methodological Answer:

The synthesis typically involves the reaction of dimethylcarbamoyl chloride with 3-nitrophenol under nucleophilic acyl substitution conditions. Key parameters include:

- Temperature: Maintain 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Base Selection: Use anhydrous pyridine or triethylamine to scavenge HCl, improving reaction efficiency .

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

Yield optimization requires monitoring via TLC or HPLC, with reported yields ranging from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic techniques:

- IR Spectroscopy: Confirm the presence of the carbamate C=O stretch (~1700–1750 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹) .

- NMR:

- Mass Spectrometry: ESI-MS or EI-MS should show a molecular ion peak at m/z corresponding to C₉H₁₀N₂O₄ (calculated 210.18 g/mol) .

What are the key stability considerations for this compound under laboratory storage?

Methodological Answer:

Stability is influenced by:

- Moisture: Hydrolysis of the carbamate group occurs in aqueous environments, forming dimethylamine and 3-nitrophenol. Store in desiccated conditions with molecular sieves .

- Light: Nitroaromatic groups are prone to photodegradation. Use amber glassware and store at –20°C for long-term stability .

- pH: Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for solutions .

Advanced Research Questions

How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities. For example:

- Solvent Polarity: NMR chemical shifts vary between CDCl₃ and DMSO-d₆ due to hydrogen bonding with the carbamate group. Cross-reference data using identical solvents .

- Impurity Peaks: Residual 3-nitrophenol (δ 10–12 ppm in ¹H NMR) may indicate incomplete purification. Re-crystallize using hexane/ethyl acetate (3:1) to remove phenolic byproducts .

- Dynamic Effects: Rotameric splitting in NMR can occur due to restricted rotation of the carbamate group. High-temperature NMR (50–60°C) simplifies splitting patterns .

What mechanistic insights explain variability in catalytic synthesis yields?

Methodological Answer:

Yield variability stems from competing pathways:

- Nucleophilic Attack Efficiency: Steric hindrance from the 3-nitro group slows acyl chloride-phenolate coupling. Use bulky bases (e.g., DIPEA) to enhance deprotonation of 3-nitrophenol .

- Side Reactions: Nitro group reduction (e.g., in the presence of trace metals) can form undesired aminophenyl derivatives. Pre-treat solvents with chelating agents (EDTA) to mitigate this .

Computational studies (DFT) suggest transition-state stabilization via π-stacking between the nitro group and carbamate carbonyl, which can be exploited by tuning solvent polarity .

What toxicological mechanisms are implicated in its environmental persistence?

Methodological Answer:

Environmental persistence is linked to:

- Hydrolytic Resistance: The electron-withdrawing nitro group reduces hydrolysis rates in aquatic systems. Half-life in water ranges from 30–90 days, depending on pH and microbial activity .

- Bioaccumulation: Log P values (~2.5) indicate moderate lipophilicity, leading to accumulation in fatty tissues. Use HPLC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

- Metabolite Toxicity: Degradation products like 3-nitrophenol exhibit higher acute toxicity (LC₅₀ < 1 mg/L in fish). Monitor metabolites via GC-MS in ecotoxicological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.